

Application Note: GC-MS Analysis of Carvacryl Acetate for Purity and Identification

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvacryl acetate, an ester derivative of the naturally occurring monoterpenoid phenol carvacrol, is of significant interest in the pharmaceutical and fragrance industries due to its potential therapeutic properties and pleasant aromatic profile. Accurate determination of its purity and unambiguous identification are critical for quality control, formulation development, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like carvacryl acetate, offering high-resolution separation and definitive molecular identification.

This application note provides a detailed protocol for the determination of **carvacryl acetate** purity and its identification using GC-MS. The methodology covers sample preparation, instrument parameters, and data analysis.

Experimental Protocols Sample Preparation

Accurate and reproducible sample preparation is crucial for reliable GC-MS analysis.

Materials:

Carvacryl acetate sample



- High-purity solvent (e.g., hexane, ethanol, or ethyl acetate), GC grade or equivalent
- Volumetric flasks (10 mL)
- Micropipettes
- Vortex mixer
- GC vials with septa

Protocol:

- Accurately weigh approximately 10 mg of the carvacryl acetate sample.
- Dissolve the sample in 10 mL of a suitable high-purity solvent in a volumetric flask to create a stock solution of approximately 1 mg/mL.
- Perform a serial dilution of the stock solution to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-100 μg/mL). For purity analysis, a concentration that provides a strong signal for the main peak without causing detector saturation is ideal.
- Vortex the solution to ensure homogeneity.
- Transfer an aliquot of the final diluted sample into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to be effective for the analysis of **carvacryl acetate**.[1] These can be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrumental Parameters



Parameter	Value	
Gas Chromatograph		
Column	DB-5ms (or equivalent 5% phenyl- methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness	
Carrier Gas	Helium, constant flow rate of 1.0 mL/min	
Injection Volume	1 μL	
Injection Mode	Split (e.g., 50:1 or 100:1) or Splitless, depending on sample concentration	
Injector Temperature	250 °C	
Oven Program	Initial temperature of 60 °C, ramp at 3 °C/min to 240 °C, hold for 10 minutes.[1]	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Mass Range	m/z 40-400	
Solvent Delay	3-5 minutes (to prevent filament damage from the solvent)	
Data Acquisition Mode	Full Scan	

Data Presentation: Purity Analysis

The purity of **carvacryl acetate** can be determined by calculating the peak area percentage from the GC chromatogram. The primary impurity often observed is unreacted carvacrol.

Table 2: Example of Quantitative Purity Data for Carvacryl Acetate



Compound	Retention Time (min)	Peak Area (%)
Carvacrol	20.472	0.55
Carvacryl Acetate	22.799	99.45
Data adapted from a study on the synthesis and analysis of carvacryl acetate.[2]		

Identification of Carvacryl Acetate

The identification of **carvacryl acetate** is achieved by a combination of its retention time and a comparison of its mass spectrum with a reference library (e.g., NIST).

Retention Time

Under the specified chromatographic conditions, **carvacryl acetate** has a characteristic retention time that can be used for its preliminary identification.

Mass Spectrum and Fragmentation

The mass spectrum of a compound is a unique fingerprint based on its fragmentation pattern upon electron ionization. The molecular ion peak (M+) for **carvacryl acetate** is expected at m/z 192, corresponding to its molecular weight.

Key Fragmentation Ions:

- m/z 150: This prominent peak likely corresponds to the loss of a ketene molecule (CH₂=C=O, mass 42) from the molecular ion, which is a common fragmentation pathway for acetate esters.[3][4]
- m/z 135: This is often the base peak and can be attributed to the further loss of a methyl group (CH₃, mass 15) from the m/z 150 fragment.[3]

The obtained mass spectrum should be compared with the reference spectrum in the NIST (National Institute of Standards and Technology) database for confirmation.[3]



Method Validation (General Principles)

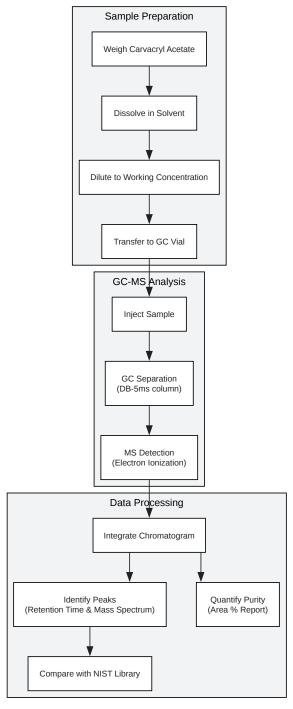
For use in a regulated environment, the GC-MS method for **carvacryl acetate** should be validated according to ICH guidelines. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.
- Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) of ≥ 0.99 is typically desired.
- Accuracy: The closeness of the test results obtained by the method to the true value. This is
 often assessed by spike/recovery experiments.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations



GC-MS Analysis Workflow for Carvacryl Acetate

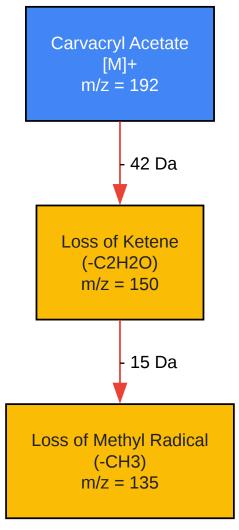


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Caption: Experimental workflow for GC-MS analysis of **carvacryl acetate**.



Proposed Mass Spectral Fragmentation of Carvacryl Acetate



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Caption: Key fragmentation steps of **carvacryl acetate** in mass spectrometry.

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